(1E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethyl)anilino]methanimidoyl cyanide
Description
(1E)-1-[(4-Cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethyl)anilino]methanimidoyl cyanide is a structurally complex heterocyclic compound featuring a thiazole core substituted with cyano (-CN) and methyl (-CH₃) groups at positions 4 and 5, respectively. The thiazole ring is further functionalized with a sulfonyl (-SO₂) group at position 3, which bridges to a methanimidoyl cyanide moiety. This moiety is linked to a 4-(trifluoromethyl)aniline derivative, introducing electron-withdrawing trifluoromethyl (-CF₃) and aromatic amine groups.
The sulfonyl group enhances solubility in polar solvents, while the trifluoromethyl group contributes to metabolic stability and lipophilicity, common in agrochemical and pharmaceutical intermediates .
Properties
IUPAC Name |
(1E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethyl)anilino]methanimidoyl cyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N5O2S2/c1-8-11(6-18)13(22-25-8)26(23,24)12(7-19)21-20-10-4-2-9(3-5-10)14(15,16)17/h2-5,20H,1H3/b21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHMKTWAVMZVPH-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)S(=O)(=O)C(=NNC2=CC=C(C=C2)C(F)(F)F)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NS1)S(=O)(=O)/C(=N/NC2=CC=C(C=C2)C(F)(F)F)/C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethyl)anilino]methanimidoyl cyanide is a synthetic organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups, which contribute to its biological activity:
- Thiazole moiety : Known for its role in various biological activities, including antimicrobial and anticancer properties.
- Trifluoromethyl group : Often enhances lipophilicity and metabolic stability.
- Cyanide group : May play a role in the compound's reactivity and interaction with biological targets.
Anticancer Properties
Recent studies have indicated that thiazole derivatives exhibit significant anticancer activity. For instance, compounds containing thiazole rings have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted that thiazole-based compounds demonstrated IC50 values in the low micromolar range against A549 human lung adenocarcinoma cells, indicating potent anticancer effects .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 5.2 | Induction of apoptosis |
| Compound B | NIH/3T3 | 10.1 | Cell cycle arrest |
| (1E)-1... | A549 | TBD | TBD |
Antimicrobial Activity
Thiazole derivatives have also shown antimicrobial properties. Research indicates that compounds similar to (1E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl] exhibit activity against various bacterial strains. The presence of the sulfonyl group is believed to enhance these properties by facilitating interactions with microbial enzymes .
The mechanisms through which (1E)-1... exerts its biological effects are multifaceted:
- Apoptosis Induction : Many thiazole derivatives trigger programmed cell death in cancer cells through the activation of caspases.
- Enzyme Inhibition : The sulfonyl group may interact with key enzymes involved in cancer progression or microbial metabolism.
Case Studies
A notable case study involved the synthesis and evaluation of thiazole-containing compounds for their anticancer activity. Researchers synthesized a series of derivatives and evaluated their effects on various cancer cell lines. The most promising candidate demonstrated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
This section evaluates the compound against analogous carboximidoyl cyanide derivatives and thiazole-based structures, emphasizing substituent effects on physicochemical and biological properties.
Table 1: Structural and Functional Comparison of Related Compounds
Key Observations:
Substituent Impact on Solubility: The target compound’s sulfonyl group likely improves aqueous solubility compared to nitro- or chloro-substituted analogs (e.g., Table 1, Row 2 and 4), which exhibit lower solubility due to hydrophobic aryl groups .
Hydrogen-Bonding and Crystallinity :
- The thiazole and methanimidoyl cyanide groups in the target compound may form extensive hydrogen-bond networks, akin to the triazole-thione derivative in , which utilizes N–H···O/S interactions for crystal packing . Such interactions could stabilize the compound in solid-state formulations.
In contrast, the target compound’s cyano and trifluoromethyl groups offer moderate electron withdrawal with improved metabolic stability .
Biological Relevance: Amino-substituted analogs (e.g., Row 3, Table 1) may exhibit enhanced binding to biological targets via -NH₂ interactions, whereas the target compound’s -CF₃ and -SO₂ groups could optimize pharmacokinetic profiles (e.g., prolonged half-life).
Research Findings and Implications
While direct studies on the target compound are sparse, inferences from structural analogs suggest:
- Synthetic Feasibility : The sulfonyl linkage and trifluoromethylaniline moiety may be synthesized via nucleophilic substitution or coupling reactions, paralleling methods for triazole-thione derivatives () .
- Stability and Reactivity : The compound’s stability under physiological conditions may surpass nitro-substituted analogs due to reduced electrophilicity.
- Knowledge Gaps: Empirical data on cytotoxicity, solubility, and binding affinity are critical for validating hypothetical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
